molecular formula C19H24N2O5S B6543215 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060263-62-8

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543215
CAS No.: 1060263-62-8
M. Wt: 392.5 g/mol
InChI Key: BSYFBPBBSBAAAR-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide-derived acetamide compound characterized by a central phenyl ring substituted with a 4-methoxy-3-methylbenzenesulfonamido group and an acetamide side chain terminating in a 2-methoxyethyl moiety. The methoxy and methyl substituents on the benzene ring influence electronic and steric properties, while the 2-methoxyethyl group may enhance solubility compared to bulkier substituents .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-12-17(8-9-18(14)26-3)27(23,24)21-16-6-4-15(5-7-16)13-19(22)20-10-11-25-2/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFBPBBSBAAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Acylation Reaction: : The sulfonamide intermediate is then subjected to an acylation reaction with 2-methoxyethylamine. This step involves the use of acetic anhydride or acetyl chloride as the acylating agent, resulting in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methylbenzenamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Triazole-Containing Analogues

  • Compound 51 (): N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide Substituents: Ethoxy, difluorophenyl (triazole core), phenylthio. The phenylthio group increases lipophilicity compared to the target compound’s methoxyethyl chain . Synthesis Yield: 42.4% (lower than typical sulfonamide couplings) .
  • Compound 55 () : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide

    • Substituents: Thiophene, fluorophenyl.
    • Key Differences: Thiophene substituent may improve π-π stacking interactions, while fluorophenyl enhances metabolic stability .

Morpholinosulfonyl Derivatives ()

  • Compound 5j: 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide Substituents: Morpholinosulfonyl, 4-methoxyphenylamino. Key Differences: The morpholine ring increases water solubility, contrasting with the target compound’s hydrophobic 3-methyl group. This impacts pharmacokinetic profiles .

Crystal-Structured Analogues ()

  • N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide
    • Substituents: Dual sulfonamide groups.
    • Key Differences: Additional sulfonyl group enhances hydrogen bonding (N—H···O and C—H···O interactions), stabilizing the crystal lattice. This may reduce bioavailability compared to the target compound’s single sulfonamide .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Notable Features Reference
Target Compound ~434.5* Not Reported Moderate (methoxyethyl chain) Balanced lipophilicity
Compound 51 () ~481.5 156–158 Low (phenylthio group) High crystallinity
Compound 5j () ~407.4 192–194 High (morpholinosulfonyl) Enhanced aqueous solubility
N-[4-(4-Methoxybenzenesulfonamido)phenyl] ~372.4 225–227 Low (dual sulfonamides) Strong intermolecular H-bonding

*Estimated based on structural formula.

Biological Activity

The compound 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure

The molecular formula for this compound is C16H20N2O4SC_{16}H_{20}N_2O_4S. It features a sulfonamide group, a methoxy group, and an acetamide moiety, which are significant for its biological interactions.

Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to bacterial cell death. The specific interactions of this compound with biological targets remain under investigation but are likely similar due to its structural characteristics.

Antimicrobial Properties

Sulfonamide derivatives have traditionally been used for their antibacterial properties. In vitro studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that related sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Antiproliferative Effects

Recent research has highlighted the antiproliferative effects of sulfonamide derivatives on cancer cell lines. In a study evaluating various sulfonamide compounds, including those structurally related to our compound of interest, significant inhibition of cell proliferation was observed in several cancer types, including breast and colon cancers. The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity of Related Sulfonamide Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF75.0Cell cycle arrest
Compound BHT-293.5Apoptosis induction
This compoundMDA-MB-231TBDTBD

Case Studies

  • Case Study on Anticancer Activity : A recent study assessed the effects of a series of sulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that these compounds could induce apoptosis and disrupt cell cycle progression at specific concentrations. The study suggested that modifications to the sulfonamide structure could enhance anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The findings revealed that certain modifications to the sulfonamide structure improved efficacy against both Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of these compounds in treating infections caused by resistant strains .

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